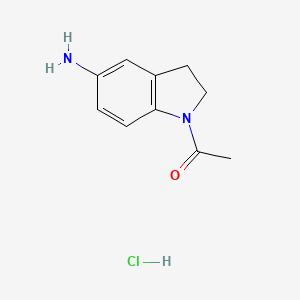

1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is also known as 5-amino-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride . It has a molecular formula of C17H14N3O2Cl .

Synthesis Analysis

The synthesis of this compound involves several steps. The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1 is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as FT-IR, 1H-NMR, and ESI-MS . The FT-IR spectrum shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), and 689 (Cl). The 1H-NMR spectrum shows signals at δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), δ 7.27 (s, 4H, Ar-H), δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H) δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H), δ 8.25 (s, 1H, NH-H), δ 9.10 (s, 1H, NOH-H) .Chemical Reactions Analysis

The compound has been found to inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM, showing good kinase selectivity .Physical and Chemical Properties Analysis

The compound has a yield of 89% and a melting point of 211–213°C . The ESI-MS shows m/z values of 327 (57) [M + ], 329 (21) [M + +2], 267 (37), 201 (45), 159 (26), 115 (100), 77 (37), 39 (26) .Scientific Research Applications

Eco-Compatible Synthesis Methods

A study by Fatma et al. (2014) introduces an eco-friendly multicomponent strategy for synthesizing new indole derivatives in an aqueous medium, showcasing an approach that emphasizes sustainability in chemical synthesis (Fatma et al., 2014).

Structural Evaluation and Derivatives Synthesis

Research by Kukuljan et al. (2016) focuses on the synthesis and structural evaluation of specific indole derivatives, demonstrating the versatility and complexity of indole chemistry and its potential in material science and molecular engineering (Kukuljan et al., 2016).

Antibacterial and Antifungal Properties

A study conducted in 2020 delves into the synthesis of novel 1H-Indole derivatives with significant antimicrobial activity, underscoring the compound's potential in developing new antibacterial and antifungal agents (2020).

Precursor for Novel Compounds

Petukhova et al. (2004) illustrate the use of indole derivatives as precursors for creating unique compounds, such as 1,2-bis(methylamino)ethane-1,2-diol dihydrochloride, which can be further utilized in synthesizing structurally complex and functional molecules (Petukhova et al., 2004).

Spectroscopic Probes for Protein Interactions

Jefferson et al. (1990) explore the characterization of indo-1 and quin-2 as spectroscopic probes for Zn2+-protein interactions, demonstrating the utility of indole derivatives in biochemical and medical research (Jefferson et al., 1990).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities likely involves different biochemical pathways.

Result of Action

One study found that a compound with a similar structure potently inhibited ripk1, which could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Safety and Hazards

Biochemical Analysis

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride in animal models have not been extensively studied .

Properties

IUPAC Name |

1-(5-amino-2,3-dihydroindol-1-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12;/h2-3,6H,4-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCXGUDRZSRQIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxa-1-azaspiro[4.5]decane](/img/structure/B2959536.png)

![5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2959539.png)

![N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2959540.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidine](/img/structure/B2959542.png)

![3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea](/img/structure/B2959545.png)

![(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2959551.png)

![2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2959553.png)